molecular formula C10H9IO B8536036 6-Iodoindane-5-carbaldehyde

6-Iodoindane-5-carbaldehyde

Cat. No.: B8536036
M. Wt: 272.08 g/mol
InChI Key: PKAQAXNIHDQSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoindane-5-carbaldehyde is a halogenated indane derivative featuring an iodine atom at the 6-position and a carbaldehyde group at the 5-position of the indane scaffold. Iodine’s electronegativity and role as a leaving group may facilitate cross-coupling reactions, while the aldehyde moiety offers reactivity for nucleophilic additions or condensations .

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C10H9IO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2

InChI Key

PKAQAXNIHDQSQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)I)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group and Substituent Effects

The table below compares key structural and physicochemical properties of 6-Iodoindane-5-carbaldehyde with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Reactivity/Applications
6-Iodoindane-5-carbaldehyde C₁₀H₉IO 272.09 Iodo (C6), Aldehyde (C5) Not Available Cross-coupling, nucleophilic additions
6-Ethoxyindane-5-carbaldehyde C₁₂H₁₄O₂ 190.24 Ethoxy (C6), Aldehyde (C5) 876717-50-9 Electron-donating stability
5-Iodo-2-aminoindane (5-IAI) C₉H₁₀IN 259.09 Iodo (C5), Amino (C2) Not Available Psychoactive research, base catalysis
4-Propoxy-tetrahydro-naphthalene-1-carbaldehyde C₁₄H₁₈O₂ 218.29 Propoxy (C4), Aldehyde (C1) 820237-16-9 Steric hindrance, extended conjugation
Key Observations:
  • Iodo vs. Alkoxy Substitution : The iodine atom in 6-Iodoindane-5-carbaldehyde introduces significant molecular weight (272.09 g/mol) compared to the ethoxy analog (190.24 g/mol). This impacts solubility, with iodo derivatives typically less water-soluble. Iodine’s electronegativity also enables halogen bonding and participation in Ullmann or Suzuki couplings, whereas alkoxy groups stabilize via electron donation .
  • Aldehyde vs. Amino Groups: The carbaldehyde group in 6-Iodoindane-5-carbaldehyde contrasts with the amino group in 5-IAI. Aldehydes are prone to oxidation or Schiff base formation, making them versatile intermediates in synthesis. In contrast, amino groups enable acid-base reactivity and are explored in psychoactive compounds, as seen in 5-IAI’s MDMA-like effects .
  • Backbone Differences : The naphthalene-based analog (CAS 820237-16-9) has a larger aromatic system, enhancing conjugation but introducing steric bulk from the propoxy group. This may reduce reactivity in sterically demanding reactions compared to indane derivatives .

Physicochemical Properties

  • Molecular Weight and Solubility : The iodo derivative’s higher molecular weight (272.09 g/mol vs. 190.24 g/mol for ethoxy) suggests lower aqueous solubility, aligning with trends in halogenated aromatics.

Research Findings and Implications

While direct data on 6-Iodoindane-5-carbaldehyde are sparse, studies on 5-IAI (Coppola et al., 2013) and alkoxyindanes suggest:

  • Iodoindanes are valuable in medicinal chemistry for radiolabeling or as heavy atoms in X-ray crystallography.
  • Aldehyde-functionalized indanes may serve as intermediates for antimalarial or anticancer agents, leveraging the aldehyde’s reactivity for targeted drug design .

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